molecular formula C19H27N3O2 B6085291 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide

Cat. No. B6085291
M. Wt: 329.4 g/mol
InChI Key: OMFVFLPBIKVBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide, commonly known as CPP-ACP, is a peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a bioactive peptide that has been shown to have several beneficial effects on dental health, including remineralization of enamel, inhibition of bacterial growth, and reduction of tooth sensitivity.

Mechanism of Action

CPP-ACP has a unique mechanism of action that involves the formation of complexes with calcium and phosphate ions in saliva. These complexes are then available for deposition onto the tooth surface, promoting remineralization of enamel. Additionally, CPP-ACP has been shown to inhibit the growth of several oral bacteria, including Streptococcus mutans, which is a major contributor to tooth decay. CPP-ACP achieves this by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
CPP-ACP has several biochemical and physiological effects that make it a promising candidate for use in dental applications. These include:
1. Remineralization of enamel: CPP-ACP promotes the deposition of calcium and phosphate ions onto the tooth surface, restoring the strength and hardness of the enamel.
2. Inhibition of bacterial growth: CPP-ACP disrupts the cell membrane of oral bacteria, leading to cell death and reducing the risk of tooth decay.
3. Reduction of tooth sensitivity: CPP-ACP has been shown to reduce tooth sensitivity by blocking the dentinal tubules, which are responsible for transmitting pain signals.

Advantages and Limitations for Lab Experiments

The advantages of using CPP-ACP in lab experiments include its ability to promote remineralization of enamel, inhibit bacterial growth, and reduce tooth sensitivity. Additionally, CPP-ACP is a safe and non-toxic peptide that is easily synthesized and purified.
The limitations of using CPP-ACP in lab experiments include the need for specialized equipment and expertise to synthesize and purify the peptide. Additionally, the effects of CPP-ACP may vary depending on the concentration and mode of application, making it important to carefully control these variables in lab experiments.

Future Directions

There are several future directions for research related to CPP-ACP, including:
1. Optimization of CPP-ACP concentration and mode of application: Further research is needed to determine the optimal concentration and mode of application of CPP-ACP for promoting remineralization of enamel and inhibiting bacterial growth.
2. Development of novel formulations: Researchers are exploring the use of CPP-ACP in novel formulations, such as toothpaste, mouthwash, and dental varnish, to improve its efficacy and ease of use.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of CPP-ACP in human subjects, as well as to determine the optimal dosage and duration of treatment.
4. Combination with other agents: Researchers are investigating the use of CPP-ACP in combination with other agents, such as fluoride and probiotics, to enhance its therapeutic effects.
In conclusion, CPP-ACP is a promising peptide that has several potential applications in the field of dentistry. Its ability to promote remineralization of enamel, inhibit bacterial growth, and reduce tooth sensitivity make it a valuable tool for improving dental health. Further research is needed to optimize its concentration and mode of application, develop novel formulations, conduct clinical trials, and explore its use in combination with other agents.

Synthesis Methods

CPP-ACP is synthesized by the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of CPP-ACP is typically greater than 95%, ensuring that the peptide is free from impurities that could affect its biological activity.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in the field of dentistry. Several studies have demonstrated that CPP-ACP can promote remineralization of enamel, which is the process by which minerals are deposited back into the tooth structure, restoring its strength and hardness. CPP-ACP achieves this by binding to calcium and phosphate ions in saliva and forming complexes that are readily available for deposition onto the tooth surface.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18(9-8-15-7-4-10-20-12-15)21-17-11-19(24)22(14-17)13-16-5-2-1-3-6-16/h4,7,10,12,16-17H,1-3,5-6,8-9,11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVFLPBIKVBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide

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